7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways in cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine are still being investigated. However, preclinical studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in lab experiments include its potential as an anticancer and anti-inflammatory agent. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. These include further investigation into its mechanism of action, potential side effects, and optimization of its structure for increased efficacy. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness in cancer treatment.
Synthesis Methods
The synthesis of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the reaction of 2-(4-pyridinyl)-1H-pyrrole-3-carboxylic acid with 2,4-dimethylphenyl isocyanate in the presence of triethylamine. The resulting product is then subjected to a reaction with 2-aminopyridine and sodium azide to obtain the final product.
Scientific Research Applications
The potential applications of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in scientific research are vast. This compound has shown promising results in preclinical studies as an anticancer agent, with its ability to inhibit the growth of cancer cells. It has also shown potential as an anti-inflammatory agent, with its ability to reduce inflammation in animal models.
properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-(2-methoxyphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-14(2)27(16-6-4-5-7-17(16)28-3)20-18(13)21-24-19(25-26(21)12-23-20)15-8-10-22-11-9-15/h4-12H,1-3H3 |
InChI Key |
HNYRPVLQVVGCCX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=CC=C5OC)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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